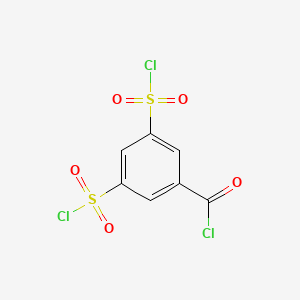
Benzoyl chloride, 3,5-bis(chlorosulfonyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Bis(chlorosulfonyl)benzoyl chloride is an organic compound with the molecular formula C₇H₃Cl₃O₅S₂. It is a derivative of benzoyl chloride, characterized by the presence of two chlorosulfonyl groups at the 3 and 5 positions on the benzene ring. This compound is known for its reactivity and is used in various chemical syntheses and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-bis(chlorosulfonyl)benzoyl chloride typically involves the chlorosulfonation of benzoyl chloride. The reaction is carried out by treating benzoyl chloride with chlorosulfonic acid under controlled conditions. The reaction proceeds as follows: [ \text{C₆H₅COCl} + 2 \text{ClSO₃H} \rightarrow \text{C₆H₃(ClSO₂)₂COCl} + 2 \text{HCl} ]
Industrial Production Methods: In industrial settings, the production of 3,5-bis(chlorosulfonyl)benzoyl chloride is scaled up by optimizing reaction conditions such as temperature, concentration of reagents, and reaction time to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation and crystallization are common .
Chemical Reactions Analysis
Types of Reactions: 3,5-Bis(chlorosulfonyl)benzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding sulfonamides, esters, and thioesters.
Hydrolysis: In the presence of water, it hydrolyzes to form 3,5-dihydroxybenzoic acid and hydrochloric acid.
Reduction: It can be reduced to 3,5-dichlorobenzoyl chloride using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols
Reducing Agents: Lithium aluminum hydride
Hydrolysis Conditions: Aqueous medium, mild temperature
Major Products Formed:
- Sulfonamides
- Esters
- Thioesters
- 3,5-Dihydroxybenzoic acid
- 3,5-Dichlorobenzoyl chloride
Scientific Research Applications
3,5-Bis(chlorosulfonyl)benzoyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of sulfonamides, esters, and other derivatives.
Biology: It is employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: It is utilized in the production of specialty chemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 3,5-bis(chlorosulfonyl)benzoyl chloride involves its reactivity towards nucleophiles. The chlorosulfonyl groups are highly electrophilic, making the compound susceptible to nucleophilic attack. This leads to the formation of various derivatives depending on the nucleophile used. The molecular targets and pathways involved include the modification of functional groups in organic molecules, leading to the formation of new chemical bonds .
Comparison with Similar Compounds
- 3,5-Dichlorobenzoyl chloride
- 3,5-Dihydroxybenzoyl chloride
- 3,5-Dinitrobenzoyl chloride
Comparison: 3,5-Bis(chlorosulfonyl)benzoyl chloride is unique due to the presence of two chlorosulfonyl groups, which impart high reactivity and versatility in chemical reactions. In contrast, similar compounds like 3,5-dichlorobenzoyl chloride and 3,5-dihydroxybenzoyl chloride have different functional groups, leading to variations in their reactivity and applications. The presence of nitro groups in 3,5-dinitrobenzoyl chloride makes it more suitable for nitration reactions, whereas the chlorosulfonyl groups in 3,5-bis(chlorosulfonyl)benzoyl chloride make it ideal for sulfonation reactions .
Properties
CAS No. |
37828-01-6 |
|---|---|
Molecular Formula |
C7H3Cl3O5S2 |
Molecular Weight |
337.6 g/mol |
IUPAC Name |
3,5-bis(chlorosulfonyl)benzoyl chloride |
InChI |
InChI=1S/C7H3Cl3O5S2/c8-7(11)4-1-5(16(9,12)13)3-6(2-4)17(10,14)15/h1-3H |
InChI Key |
UCPAOLHXMFSGKT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1S(=O)(=O)Cl)S(=O)(=O)Cl)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


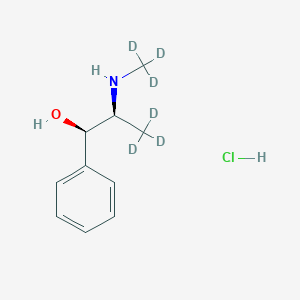



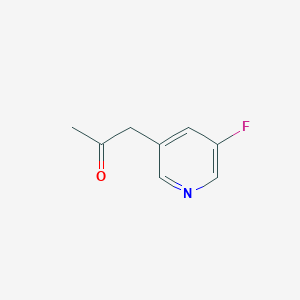
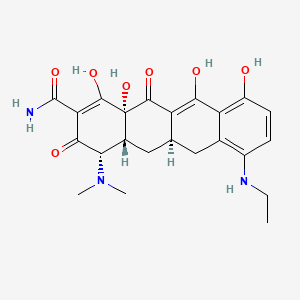

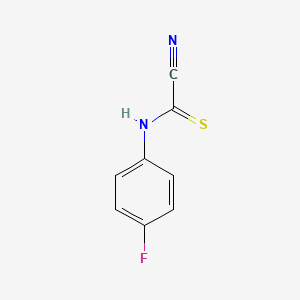
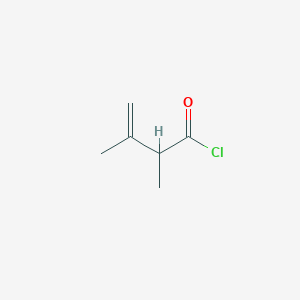
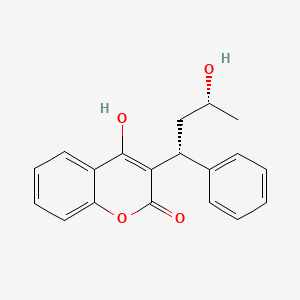
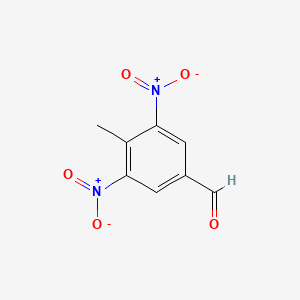
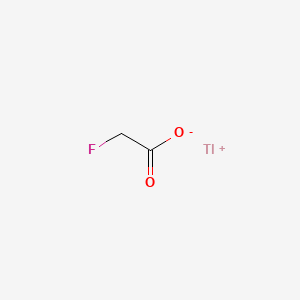
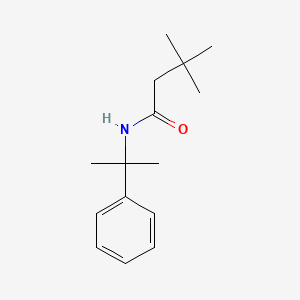
![6-(3-(Quinolin-4-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)picolinic acid](/img/structure/B13416635.png)
